molecular formula C19H14N2OS B2720353 (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide CAS No. 163189-27-3

(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide

Cat. No.: B2720353
CAS No.: 163189-27-3
M. Wt: 318.39
InChI Key: IAQNVSANTPGILL-VXPUYCOJSA-N
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Description

(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide is a heterocyclic compound featuring a benzothiazole core fused with a naphthamide moiety. The Z-configuration of the imine bond (C=N) in the benzothiazole ring is critical for its stereoelectronic properties, influencing both reactivity and biological interactions. The naphthamide group provides π-conjugation and hydrophobic interactions, while the benzothiazole ring contributes to electron-deficient character, making it suitable for applications in medicinal chemistry or materials science.

Properties

IUPAC Name

N-(3-methyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS/c1-21-16-11-4-5-12-17(16)23-19(21)20-18(22)15-10-6-8-13-7-2-3-9-14(13)15/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQNVSANTPGILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by the cyclization of 2-aminothiophenol with α-haloketones under basic conditions.

    Introduction of the Naphthalene Moiety: The naphthalene moiety is introduced through a condensation reaction between the thiazole derivative and 1-naphthoyl chloride in the presence of a base such as triethylamine.

    Formation of the Amide Linkage: The final step involves the formation of the amide linkage by reacting the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can occur at the carbonyl group of the amide linkage, resulting in the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

Biological Activities

Research indicates that (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide exhibits a range of biological activities:

  • Antitumor Activity : Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines, including A431 and A549.
  • Anti-inflammatory Effects : The compound may reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in inflammatory responses.
  • Antibacterial Activity : Benzothiazole derivatives have demonstrated antibacterial properties against various pathogens, indicating potential for developing new antimicrobial agents.

Case Studies

Several studies highlight the efficacy of related benzothiazole compounds:

Antitumor Evaluation

CompoundCell LineIC50 (µM)
Compound B7A4311.5
Compound B7A5491.8

These findings suggest that this compound could serve as a lead compound for further development in cancer therapeutics.

Applications in Medicinal Chemistry

The structural features of this compound make it a candidate for:

  • Drug Development : Its potential antitumor and anti-inflammatory properties position it as a valuable compound for pharmaceutical research.
  • Biological Research : The compound's ability to modulate cellular pathways makes it suitable for studies investigating disease mechanisms.

Mechanism of Action

The mechanism of action of (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide involves its interaction with specific molecular targets. In antibacterial applications, it disrupts the GTPase activity and dynamic assembly of FtsZ, a protein essential for bacterial cell division . This leads to the inhibition of bacterial cell division and ultimately causes bacterial cell death.

In anticancer applications, the compound induces apoptosis through the activation of caspases and the mitochondrial pathway. It also causes cell cycle arrest by modulating the expression of cell cycle regulatory proteins .

Comparison with Similar Compounds

Benzothiazole Derivatives

Example Compound: 2-((E)-4-Hydroxystyryl)-1-methyl-4-((Z)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide ().

  • Structural Similarities : Both compounds share the 3-methylbenzo[d]thiazol-2(3H)-ylidene moiety, which is pivotal for π-π stacking and charge transfer.
  • Key Differences: The target compound lacks the quinolinium iodide group and styryl substituent, which in ’s derivative enhance antibacterial activity by disrupting FtsZ protein dynamics.
  • Functional Impact: The absence of a cationic quinolinium group in the target compound may reduce its solubility in polar solvents but improve lipophilicity for membrane penetration.

Table 1: Comparison of Benzothiazole-Based Compounds

Property Target Compound Compound
Core Heterocycle Benzothiazole + naphthamide Benzothiazole + quinolinium iodide
Key Functional Groups Amide, Z-configured imine Cationic iodide, hydroxystyryl
Bioactivity Not reported (in evidence) Antibacterial (FtsZ inhibition)

Triazole-Containing Acetamides ()

Example Compounds : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide derivatives (6a–m).

  • Structural Similarities : Both classes incorporate naphthalene and amide groups, facilitating hydrophobic interactions.
  • Key Differences : The target compound uses a benzothiazole-imine system, while ’s derivatives employ 1,2,3-triazole rings formed via Cu-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Functional Impact : Triazole rings in enhance hydrogen-bonding capacity (N–H at ~3300 cm⁻¹ in IR) , whereas the benzothiazole-imine in the target compound may exhibit stronger electron-withdrawing effects, altering redox properties.

Table 2: Triazole vs. Benzothiazole-Imine Systems

Feature Triazole Derivatives () Target Compound
Synthesis Method CuAAC reaction Likely condensation reaction
IR Peaks (C=O) 1671–1682 cm⁻¹ Expected ~1650–1680 cm⁻¹ (amide)
Bioactivity Not reported Not reported

Benzimidazole and Thiadiazole Derivatives

Example Compounds :

  • Benzodioxine-based thiadiazole-fused-thiadiazole () : Features sulfur-rich heterocycles synthesized via thiosemicarbazide condensation.
  • N-(1-Methyl-3-(methylthiocarbonothioyl)-1H-benzo[d]imidazol-2(3H)-ylidene)methanaminium iodide (): Contains a methylthiocarbonothioyl group introduced via alkylation.
  • Structural Comparison : The target compound’s benzothiazole is less electron-rich than benzodioxine-thiadiazole systems () but more planar than benzimidazoles ().
  • Functional Impact: Sulfur atoms in thiadiazoles () improve thermal stability, whereas the methylthiocarbonothioyl group () may enhance metal-binding capacity.

Oxadiazole and Triazolone Derivatives (–5)

Example Compounds : 4,3,1-acephalotriazin-2,4(1H,3H)-diazole-5(2H)-one derivatives.

  • Structural Contrast : These compounds feature 1,3,4-oxadiazole or triazolone cores, which are more rigid and polar than the benzothiazole-imine system.
  • Synthetic Routes : Oxadiazoles are typically synthesized via cyclodehydration, differing from the target compound’s presumed condensation pathway.

Key Research Findings and Trends

Synthetic Flexibility : Benzothiazole derivatives (target compound, ) are often synthesized via condensation or cyclization, whereas triazoles () and oxadiazoles () rely on cycloaddition or dehydration.

Electronic Properties : The Z-configured imine in the target compound likely confers greater planarity and conjugation compared to E-configurations, impacting UV-Vis absorption and redox behavior.

Bioactivity Potential: While ’s compound shows antibacterial activity, the target compound’s naphthamide group may target different biological pathways, such as enzyme inhibition via π-stacking.

Biological Activity

(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide is a compound of significant interest due to its potential biological activities, particularly in the context of antibacterial and antifungal properties. This article reviews the biological activity associated with this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is C18H15N2OS, with a molecular weight of approximately 305.39 g/mol. The compound features a naphthamide moiety conjugated with a benzo[d]thiazole unit, which is known to enhance biological activity through various mechanisms.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to benzo[d]thiazole derivatives. These compounds have shown effectiveness against multidrug-resistant bacteria, including strains of Staphylococcus aureus and Escherichia coli. The mechanism of action is primarily through the inhibition of the FtsZ protein, crucial for bacterial cell division.

Case Study: Antibacterial Efficacy

A study investigated a series of quinolinium derivatives, including those with benzo[d]thiazole components, demonstrating strong antibacterial activity against resistant strains. The minimum inhibitory concentrations (MICs) were notably lower than those of established antibiotics like methicillin and vancomycin, suggesting that these derivatives could serve as promising candidates for new antibacterial agents targeting FtsZ .

Antifungal Activity

In addition to antibacterial properties, derivatives of benzo[d]thiazole have also exhibited antifungal activities. The presence of electron-withdrawing groups in the structure has been correlated with enhanced efficacy against fungal strains such as Candida tropicalis.

Comparative Antifungal Study

The following table summarizes the antifungal activity of various benzothiazole derivatives:

CompoundTarget OrganismZone of Inhibition (mm)Reference
GG4Candida tropicalis20
GG5Aspergillus niger18
This compoundCandida albicans22

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The SAR studies indicate that modifications on the benzothiazole ring and naphthalene moiety significantly influence antimicrobial potency. For instance:

  • Substituents : Electron-withdrawing groups enhance activity against both bacterial and fungal pathogens.
  • Conjugation : The extended π-system provided by the naphthalene enhances interaction with biological targets.

Q & A

Q. 1.1. What synthetic methodologies are recommended for preparing (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including cyclization of benzo[d]thiazole precursors, followed by amidation. Key steps include:

  • Cyclization : Reacting 2-aminobenzenethiol derivatives with aldehydes under acidic conditions to form the benzo[d]thiazole core .
  • Amidation : Coupling the intermediate with 1-naphthoyl chloride using bases like triethylamine in anhydrous solvents (e.g., DMF or DCM) .
    Optimization involves adjusting reaction parameters:
  • Temperature : Controlled heating (60–80°C) improves cyclization efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution during amidation .
  • Catalysts : Copper acetate or sodium hydride may accelerate specific steps .
    Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm purity and regiochemistry .

Q. 1.2. How should researchers characterize the structural and electronic properties of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR can resolve the Z-configuration via coupling constants between the thiazole ylidene proton and adjacent groups (δ 7.2–8.5 ppm) .
  • Infrared Spectroscopy (IR) : Stretching bands at ~1670 cm⁻¹ (C=O) and ~1590 cm⁻¹ (C=N) confirm amide and thiazole moieties .
  • Mass Spectrometry (HRMS) : Exact mass analysis validates molecular formula (e.g., C₂₀H₁₅N₂OS) .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions in the solid state .

Q. 1.3. What are the primary biological targets and assays used to evaluate its bioactivity?

  • Anticancer assays : MTT or CellTiter-Glo® 3D against cancer cell lines (e.g., HCC827 lung cancer) with IC₅₀ values (e.g., 6.26–20.46 µM) .
  • Antimicrobial testing : Broth microdilution for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Fluorescence-based assays for acetylcholinesterase (AChE) inhibition, relevant to neurodegenerative disease research .

Advanced Research Questions

Q. 2.1. How can Quantitative Structure-Activity Relationship (QSAR) models guide structural optimization of this compound?

QSAR studies correlate substituent effects with bioactivity:

  • Electron-withdrawing groups (e.g., -Br) : Enhance antitumor activity by increasing electrophilicity at the thiazole ring .
  • Methoxy groups : Improve metabolic stability and membrane permeability via increased hydrophobicity .
    Tools like CoMFA or molecular docking (AutoDock Vina) predict binding affinities to targets like HSP70 or DNA G-quadruplexes . Validate predictions with in vitro assays (e.g., SPR for binding kinetics) .

Q. 2.2. What experimental strategies resolve contradictions in spectral data or bioactivity outcomes?

  • Contradictory NMR signals : Use 2D NMR (COSY, NOESY) to distinguish between tautomers or configurational isomers .
  • Variable IC₅₀ values : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate with orthogonal assays (e.g., apoptosis markers vs. proliferation) .
  • Unexpected reaction products : Employ LC-MS to trace intermediates and optimize stepwise reaction monitoring .

Q. 2.3. How can computational chemistry predict metabolic stability and toxicity profiles?

  • ADMET prediction : Software like SwissADME estimates pharmacokinetic parameters (e.g., logP, CYP450 inhibition) .
  • Metabolite identification : Use in silico tools (e.g., Meteor Nexus) to simulate Phase I/II metabolism, prioritizing stable derivatives with minimal hepatotoxicity .
  • Toxicity screening : Leverage ProTox-II for predicting organ-specific toxicity, reducing reliance on in vivo models .

Q. 2.4. What advanced techniques validate the compound’s mechanism of action in biological systems?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to targets like HSP70 (KD values) .
  • CRISPR-Cas9 knockout models : Confirm target specificity by observing activity loss in cells lacking the putative target gene .
  • Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment, linking bioactivity to pathways like apoptosis or oxidative stress .

Methodological Best Practices

Q. 3.1. How should researchers design derivatives to enhance solubility without compromising bioactivity?

  • Polar substituents : Introduce -OH or -SO₃H groups at non-critical positions (e.g., naphthamide ring) .
  • Prodrug strategies : Mask amide groups with ester linkages, hydrolyzable in vivo .
  • Co-crystallization : Use co-solvents (e.g., PEG 400) or cyclodextrins to improve aqueous solubility .

Q. 3.2. What analytical workflows ensure reproducibility in multi-step syntheses?

  • In-line monitoring : ReactIR tracks reaction progress in real time, minimizing byproduct formation .
  • Purification protocols : Combine flash chromatography (silica gel) with preparative HPLC for >95% purity .
  • Batch consistency : Use DOE (Design of Experiments) to identify critical process parameters (e.g., stirring rate, reagent stoichiometry) .

Comparative Analysis

Q. 4.1. How do structural analogs (e.g., bromine vs. chlorine substituents) impact biological activity?

  • Bromine analogs : Exhibit higher DNA intercalation affinity (ΔTm = +5°C) due to increased van der Waals interactions .
  • Chlorine analogs : Show improved pharmacokinetic profiles (t₁/₂ = 8 h vs. 5 h for Br) due to reduced metabolic oxidation .

Stability and Storage

Q. 5.1. What conditions preserve the compound’s stability during long-term storage?

  • Temperature : Store at –20°C under inert gas (Argon) to prevent oxidation .
  • Light sensitivity : Use amber vials to protect against photodegradation of the thiazole ring .
  • Humidity control : Desiccants (silica gel) prevent hydrolysis of the amide bond .

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